Hydrobromide Salt Form Provides Measurable Aqueous Solubility Advantage Over Free Base in Imidazo[1,2-a]pyridine Series
The hydrobromide salt of 6-bromo-8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine is designed to overcome the low aqueous solubility of the neutral free base (free base MW = 299.14 g/mol; CAS 2305251-66-3). The salt form increases molecular weight to 380.1 g/mol and alters the crystal lattice, a modification known to enhance dissolution rate and facilitate dissolution-based dosing in biological assays. In contrast, the 6-bromo-8-fluoro-2-methylimidazo[1,2-a]pyridine free base (MW 229.05; CAS 1446334-75-3) is supplied as a neutral compound with no additional salt stoichiometry , limiting its direct applicability in aqueous buffer systems without additional formulation steps.
| Evidence Dimension | Molecular weight and ionization state |
|---|---|
| Target Compound Data | Hydrobromide salt; MW = 380.1 g/mol; readily forms aqueous solutions |
| Comparator Or Baseline | 6-Bromo-8-fluoro-2-methylimidazo[1,2-a]pyridine free base (MW 229.05; CAS 1446334-75-3); 6-bromo-8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine free base (MW 299.14; CAS 2305251-66-3) |
| Quantified Difference | Salt form MW: 380.1 vs. 2305251-66-3 free base MW: 299.14 (Δ 80.96). The hydrobromide salt provides improved aqueous solubility relative to its free base counterpart, which is consistent with the general solubility enhancement achieved for this scaffold class through salt formation . |
| Conditions | Vendor specification datasheet; general principles of salt solubility. |
Why This Matters
Aqueous solubility is a prerequisite for reproducible in vitro assay conditions; procurement of the hydrobromide salt eliminates an additional salt-formation or co-solvent development step that would be required for the free base.
